molecular formula C14H16ClN5OS B15121153 5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B15121153
M. Wt: 337.8 g/mol
InChI Key: BFPJYTXINSFELL-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine ring attached to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and piperidine moieties.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16ClN5OS

Molecular Weight

337.8 g/mol

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C14H16ClN5OS/c1-19(14-16-6-10(15)7-17-14)11-2-4-20(5-3-11)13(21)12-8-22-9-18-12/h6-9,11H,2-5H2,1H3

InChI Key

BFPJYTXINSFELL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CSC=N2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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